![molecular formula C11H14N2O3S B7476203 (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B7476203.png)
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide, also known as Boc-L-Pro-NH2, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a derivative of proline, an amino acid that plays a vital role in the structure and function of proteins. Boc-L-Pro-NH2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of enzymes involved in cell division and proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. In addition, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been found to enhance the immune response, which may be beneficial in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 is its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one of the limitations of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 is its complex synthesis, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2. One area of interest is the development of new drugs based on the structure of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2. This may involve the modification of its chemical structure to enhance its therapeutic properties. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 and its biochemical and physiological effects.
Synthesis Methods
The synthesis of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 involves several steps. The first step is the protection of the amino group of proline using a Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected proline with benzenesulfonyl chloride to form the benzenesulfonyl derivative. The final step involves the removal of the Boc protecting group using an acid catalyst to yield the final product, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2.
Scientific Research Applications
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In addition, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cardiovascular disease.
properties
IUPAC Name |
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKTYCNSCTRTD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide |
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